

# Application Note: Quantification of Linezolid in Biological Samples by HPLC

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## Compound of Interest

Compound Name: **Linezolid**

Cat. No.: **B1675486**

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## Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **linezolid** in biological matrices such as plasma, serum, and urine. The described protocol is essential for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection, ensuring accuracy, precision, and a sample turnaround time suitable for clinical applications.

## Introduction

**Linezolid** is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE). Due to significant inter-individual variability in its pharmacokinetics, TDM of **linezolid** is crucial to optimize efficacy and minimize toxicity. This document provides a detailed protocol for a reliable HPLC-UV method for quantifying **linezolid** in biological samples.

## Experimental Materials and Reagents

- **Linezolid** reference standard (purity  $\geq 99.8\%$ )

- Internal Standard (IS) (e.g., chloramphenicol or para-toluic acid)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Perchloric acid or Trichloroacetic acid
- Formic acid or Phosphoric acid
- Ammonium acetate
- Ultrapure water

## Instrumentation

A standard HPLC system equipped with a UV detector is used.

- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18e, 5  $\mu$ m, 125 x 4 mm or XBridge C18, 5  $\mu$ m, 4.6 x 150 mm)[[1](#)][[2](#)]
- Detector: UV-Vis or Photodiode Array (PDA) Detector

## Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of **linezolid**.

Parameter	Condition
Mobile Phase	Acetonitrile and water with a pH modifier (e.g., 0.1% formic acid, 0.05% phosphoric acid, or an acetate buffer) in varying ratios (e.g., 40:60 v/v or 25:75 v/v)[1][2]
Flow Rate	1.0 mL/min[1][2]
Column Temperature	Ambient or controlled at 30-40°C
Detection Wavelength	251 nm, 254 nm, or 258 nm[1][3][4]
Injection Volume	20-50 µL[1][3][4]
Run Time	Approximately 5-10 minutes[1][4]

## Protocols

### Standard and Quality Control (QC) Sample Preparation

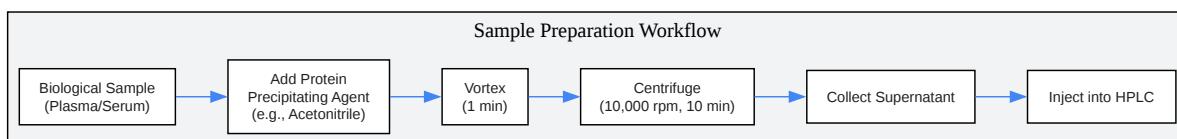
- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **linezolid** reference standard in 10 mL of methanol or a water-methanol mixture.[3][4]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or an appropriate solvent to achieve concentrations ranging from 0.5 to 50 µg/mL.[1][5]
- Calibration Standards and QC Samples: Spike drug-free plasma or serum with the working standard solutions to obtain calibration standards covering the expected clinical concentration range (e.g., 0.5, 1, 5, 10, 20 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.[1][4]

### Sample Preparation from Biological Matrix (Protein Precipitation)

Protein precipitation is a common, simple, and rapid method for extracting **linezolid** from biological samples.[6][7]

- To 100  $\mu$ L of plasma/serum sample, standard, or QC, add 200  $\mu$ L of a precipitating agent (e.g., acetonitrile, methanol, or a mixture containing perchloric acid or trichloroacetic acid).[1][2][5]
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.[1][4]
- Carefully transfer the clear supernatant to a clean vial for HPLC analysis.
- Inject a 20-50  $\mu$ L aliquot of the supernatant into the HPLC system.[1][4]

A visual representation of the sample preparation workflow is provided below.



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Figure 1. Sample preparation workflow for **linezolid** analysis.

## Method Validation Summary

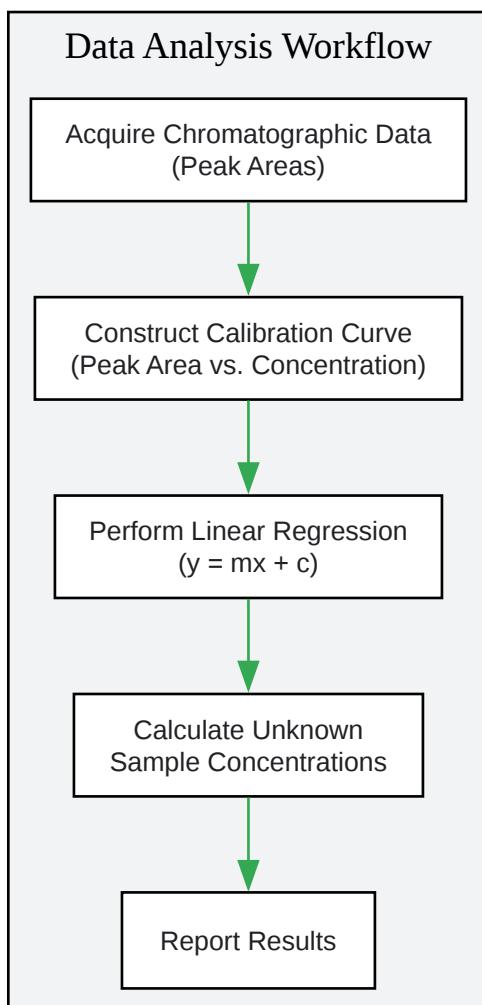
The described HPLC method has been validated according to established guidelines, with key performance characteristics summarized in the table below.

Validation Parameter	Typical Result
Linearity ( $r^2$ )	> 0.999[2]
Linear Range	0.2 - 50 $\mu\text{g}/\text{mL}$ [2][5]
Lower Limit of Quantification (LLOQ)	0.05 - 0.2 $\mu\text{g}/\text{mL}$ [3][5]
Recovery	95 - 102%[1][5]
Intra-day Precision (%RSD)	< 6%[5]
Inter-day Precision (%RSD)	< 8.2%[2]
Accuracy	98 - 102%[1]

## Data Analysis

The concentration of **linezolid** in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of **linezolid** to the internal standard (if used) or the peak area of **linezolid** against the nominal concentration of the calibration standards. The concentration of **linezolid** in the unknown samples is then calculated from the linear regression equation of the calibration curve.

The logical flow of data analysis is depicted in the following diagram.



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Figure 2. Data analysis workflow for **linezolid** quantification.

## Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise means for the quantification of **linezolid** in biological samples. The simple sample preparation and rapid analysis time make it highly suitable for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in a clinical or research laboratory setting.

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